molecular formula C5H10N2O B1281985 1-Aminopiperidin-2-one CAS No. 31967-09-6

1-Aminopiperidin-2-one

Cat. No. B1281985
CAS RN: 31967-09-6
M. Wt: 114.15 g/mol
InChI Key: MDCDHGVIPGMQNR-UHFFFAOYSA-N
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Description

1-Aminopiperidin-2-one is a compound of interest in various fields of pharmaceutical and biological research. It is a metabolite that has been identified in the urine of a patient with a disorder characterized by hyperammonaemia, hyperornithinaemia, and homocitrullinuria, indicating its potential relevance in metabolic studies and clinical diagnostics .

Synthesis Analysis

The synthesis of piperidine derivatives, including 1-aminopiperidin-2-one, has been explored through various methods. One-pot synthesis techniques have been developed to create 3-azidopiperidines and 3-aminopiperidines, which are structurally related to 1-aminopiperidin-2-one, by intramolecular cyclization of unsaturated amines . Additionally, enantiopure 4-formylazetidin-2-ones have been used as precursors for the synthesis of 4-aminopiperidin-2-ones through ring expansion and reductive cyclization . These methods highlight the versatility and modularity in synthesizing piperidine-containing structures, which are of significant pharmaceutical and biological relevance.

Molecular Structure Analysis

The molecular structure of 1-aminopiperidin-2-one is closely related to other piperidine derivatives that have been synthesized and studied for their potential as pharmacophores and in drug discovery. For instance, 4-aminopiperidin-2-ones have been synthesized from 4-formylazetidin-2-ones, indicating the possibility of structural analogs and derivatives that can be created from 1-aminopiperidin-2-one . Moreover, the incorporation of piperidine derivatives into helical structures, such as in the synthesis of trans-4-aminopiperidine-3-carboxylic acid, suggests that 1-aminopiperidin-2-one could also be a candidate for the formation of secondary structures in peptides .

Chemical Reactions Analysis

The chemical reactivity of piperidine derivatives, including 1-aminopiperidin-2-one, is a subject of interest in the synthesis of bioactive compounds. For example, the synthesis of 4-substituted-4-aminopiperidine derivatives has been achieved using isonipecotate and Curtius rearrangement, which could be relevant for the modification of 1-aminopiperidin-2-one . The ability to introduce various substituents into the piperidine ring opens up possibilities for the creation of diverse compounds with potential biological activity.

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-aminopiperidin-2-one have been inferred from its identification in the urine of a patient with metabolic disorders . The compound's excretion levels and its resemblance to previously described compounds suggest that it has distinct physical and chemical characteristics that could be relevant for its identification and quantification in biological samples. However, detailed studies on the physical and chemical properties of 1-aminopiperidin-2-one specifically are not provided in the papers referenced.

Scientific Research Applications

Synthesis of Aminopiperidines

1-Aminopiperidin-2-one derivatives have been synthesized for various applications. For example, 1,2,5-Trimethyl-4-aminopiperidine, derived from 1,2,5-Trimethylpiperid-4-one, is used in the synthesis of complex chemical compounds (Prostakov, Mikheeva, & Pkhal'gumani, 1967).

Antibacterial Agents

Aminopiperidine derivatives, such as N-linked aminopiperidine inhibitors, have shown promise as broad-spectrum antibacterial agents, particularly against quinolone-resistant isolates. These compounds have been identified for their potential in treating bacterial infections while exhibiting reduced hERG inhibition, a common issue with many antibacterial drugs (Reck et al., 2011).

Drug Metabolism Studies

4-Aminopiperidines are metabolized extensively by cytochrome P450s, with CYP3A4 playing a major role in their N-dealkylation reaction. Understanding this metabolic pathway is crucial for optimizing drug design and efficacy (Sun & Scott, 2011).

Antifungal Applications

Certain aminopiperidine derivatives, such as Compounds 1a and 1b, inhibit ergosterol synthesis in fungi like Candida albicans and exhibit potent antifungal activities. These compounds have shown efficacy both in vitro and in vivo, suggesting their potential as novel antifungal drugs (Hata et al., 2010).

Synthesis of Optically Active Compounds

3-Aminopiperidines, with varying nitrogen substituents, show a wide range of biological activities. They are synthesized through ring expansion of prolinols, which has applications in creating optically active compounds for various uses (Cochi, Pardo, & Cossy, 2012).

Inhibition of Ergosterol Synthesis

Aminopiperidine derivatives have been found to inhibit ergosterol synthesis in pathogenic fungi, showing potential as novel antifungal agents. This inhibition is crucial in combating fungal infections, as ergosterol is a key component of fungal cell membranes (Hata et al., 2010).

Safety And Hazards

1-Aminopiperidin-2-one is classified as dangerous. It can cause harm if swallowed or if it comes into contact with skin . It can also cause eye irritation . It is recommended to avoid breathing its mist, gas, or vapors and to use personal protective equipment when handling it .

Future Directions

Piperidines, including 1-Aminopiperidin-2-one, continue to be a significant area of research in the pharmaceutical industry . More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder , indicating a strong interest in this field.

properties

IUPAC Name

1-aminopiperidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2O/c6-7-4-2-1-3-5(7)8/h1-4,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDCDHGVIPGMQNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(=O)C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40537683
Record name 1-Aminopiperidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40537683
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

114.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Aminopiperidin-2-one

CAS RN

31967-09-6
Record name 1-Aminopiperidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40537683
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-aminopiperidin-2-one
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
SE Tsai, CY Chung, SM Li, WZ Zeng, JY Chou… - Journal of Molecular …, 2023 - Elsevier
… The corresponding dissociated fragment ions of piperidin-2-one (F9, path b) and 1-aminopiperidin-2-one (F8, path c) were detected at m/z 100 and 113 Da, respectively. Consequently, …
Number of citations: 0 www.sciencedirect.com

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